Shidasterone
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Overview
Description
Shidasterone, also known as Stachysterone D, is a phytoecdysteroid, a class of naturally occurring compounds found in plants. These compounds are structurally similar to the molting hormones of insects and are known for their role in plant defense mechanisms against herbivorous insects. This compound has been isolated from various plant species, including Achyranthes bidentata, Blechnum niponicum, and Cyanotis arachnoidea .
Preparation Methods
Synthetic Routes and Reaction Conditions: Shidasterone can be synthesized from 20-hydroxyecdysone through a one-step reaction involving trifluoroacetic anhydride in chloroform . Another method involves the preparation from 2,3-isopropylidene-22-mesylate 20-hydroxyecdysone by three different synthetic sequences.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from plant sources. Techniques such as droplet counter-current chromatography, low-pressure reversed-phase liquid chromatography, preparative thin-layer chromatography, and preparative high-performance liquid chromatography are employed to isolate and purify this compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions: Shidasterone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Shidasterone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of phytoecdysteroids.
Biology: this compound is studied for its role in insect molting and metamorphosis, as well as its effects on plant-insect interactions.
Industry: It is used in the development of insecticides and plant growth regulators.
Mechanism of Action
Shidasterone is similar to other phytoecdysteroids such as 20-hydroxyecdysone, makisterone, and japonicone . it is unique in its specific structural features and biological activity. For instance, this compound has a distinct configuration at the 22nd carbon position, which influences its interaction with ecdysone receptors .
Comparison with Similar Compounds
- 20-Hydroxyecdysone
- Makisterone
- Japonicone
Shidasterone’s unique properties and diverse applications make it a compound of significant interest in various fields of scientific research.
Properties
CAS No. |
26361-67-1 |
---|---|
Molecular Formula |
C27H42O6 |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R)-1-[(2S)-5,5-dimethyloxolan-2-yl]-1-hydroxyethyl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H42O6/c1-23(2)9-8-22(33-23)26(5,31)21-7-11-27(32)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-32H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22-,24+,25+,26+,27+/m0/s1 |
InChI Key |
JWXMXJQGIRXWDG-ZPEWUMIJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H]5CCC(O5)(C)C)O)O |
SMILES |
CC1(CCC(O1)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C |
Canonical SMILES |
CC1(CCC(O1)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)C |
Synonyms |
22,25-oxido-5 beta-cholest-7-en-6-one-2 beta,3 beta,14 alpha,20-tetrol shidasterone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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